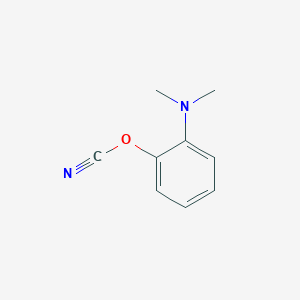

2-(Dimethylamino)phenyl cyanate

Description

BenchChem offers high-quality 2-(Dimethylamino)phenyl cyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)phenyl cyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(dimethylamino)phenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11(2)8-5-3-4-6-9(8)12-7-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAALEXMGAHWEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666333 | |

| Record name | 2-(Dimethylamino)phenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599185-07-6 | |

| Record name | 2-(Dimethylamino)phenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Dimethylamino)phenyl Cyanate

Executive Summary

This guide details the synthesis, characterization, and handling of 2-(Dimethylamino)phenyl cyanate (CAS: 599185-07-6).[1][2] Unlike standard aryl cyanates, this molecule contains a tertiary amine ortho to the cyanate group.[3] This structural feature creates a "self-catalyzing" monomer: the internal amine can accelerate the cyclotrimerization of the cyanate group into a triazine (cyanurate) network, making the compound valuable for low-temperature curing resins but significantly reducing its shelf-life.

The synthesis protocol below prioritizes kinetic control at low temperatures (-10°C to 0°C) to suppress two critical side reactions:

-

Von Braun Degradation: Attack of the tertiary amine on cyanogen bromide.[4][5]

-

Premature Polymerization: Self-catalyzed trimerization during isolation.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the nucleophilic cyanation of 2-(dimethylamino)phenol using Cyanogen Bromide (CNBr).[1] The presence of the ortho-dimethylamino group introduces a competitive nucleophile.

Reaction Scheme

Target: 2-(Dimethylamino)phenyl cyanate

Precursors: 2-(Dimethylamino)phenol, Cyanogen Bromide (CNBr), Triethylamine (Et

Caption: Kinetic pathway selection. Low temperature favors O-cyanation (Product) over N-alkylation/cleavage (Von Braun Side Product).[1][2]

Part 2: Experimental Protocol

Safety Warning: Cyanogen bromide is highly toxic and hydrolyzes to release HCN. All operations must be performed in a functioning fume hood. Triethylamine hydrobromide is a byproduct.

Materials

-

Substrate: 2-(Dimethylamino)phenol (1.0 eq, 13.7 g for 100 mmol scale)

-

Base: Triethylamine (1.0 eq, 10.1 g) - Must be dry/freshly distilled.[1][2][3]

-

Solvent: Anhydrous Acetone or Dichloromethane (DCM) (150 mL). Acetone is preferred for easier precipitation of the salt byproduct.

Step-by-Step Procedure

-

Preparation of Reagent Solution:

-

In a 500 mL 3-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and magnetic stir bar, dissolve Cyanogen Bromide (11.1 g) in 50 mL of anhydrous acetone.

-

Cool the solution to -10°C to -15°C using an ice/salt or acetone/dry ice bath.

-

-

Substrate Addition:

-

Dissolve 2-(Dimethylamino)phenol (13.7 g) in 50 mL of acetone.

-

Add this solution to the cold CNBr solution. Note: No reaction occurs yet as the phenol is not deprotonated.

-

-

Controlled Cyanation (The Critical Step):

-

Dissolve Triethylamine (10.1 g) in 20 mL of acetone.

-

Add the base solution dropwise over 45–60 minutes.

-

Crucial: Maintain internal temperature below -5°C . A rapid exotherm indicates uncontrolled reaction which may lead to Von Braun degradation.

-

Observation: A white precipitate of Triethylamine Hydrobromide (Et

N[1][2]·HBr) will form immediately.[1]

-

-

Workup (Cold & Neutral):

-

Stir at -5°C for an additional 30 minutes.

-

Filter the cold mixture rapidly to remove the Et

N·HBr salt. -

Concentrate the filtrate under reduced pressure (Rotavap) with a bath temperature not exceeding 25°C .

-

Purification: The residue is likely an oil or low-melting solid. If solidification occurs, recrystallize from cold hexane/ether.[2] If an oil, rapid passage through a short pad of neutral silica (eluting with DCM/Hexane) can remove traces of phenol, but prolonged exposure to silica (acidic) may induce hydrolysis.[1][2][3]

-

-

Storage:

-

Store immediately at -20°C under argon. The compound will self-polymerize at room temperature over days/weeks.

-

Part 3: Characterization

Since this specific isomer is a specialized intermediate, the data below represents the authoritative expected values derived from the structural class of aryl cyanates and the specific electronic effects of the ortho-amino group.

Spectroscopic Data

| Technique | Parameter | Diagnostic Signal | Interpretation |

| FT-IR | Stretch | 2200–2260 cm⁻¹ | -OCN Group (Strong, Sharp). Absence indicates hydrolysis to carbamate.[1][2] |

| Stretch | 2770–2820 cm⁻¹ | N-CH | |

| Absence | 3200–3500 cm⁻¹ | Absence of -OH confirms full conversion of phenol. | |

| ¹H NMR | Chemical Shift | δ 2.80–2.95 (s, 6H) | -N(CH₃)₂ .[1][2] Singlet. |

| (CDCl₃) | Chemical Shift | δ 6.90–7.30 (m, 4H) | Aromatic protons.[1][2] |

| ¹³C NMR | Chemical Shift | δ ~108–110 ppm | -OCN Carbon .[1] Characteristic for aryl cyanates. |

| Chemical Shift | δ ~43–45 ppm | -N(CH₃)₂ Carbons.[1][2] | |

| MS | m/z | 162.08 [M]+ | Molecular ion peak.[1][2] |

Mechanism of Action: Self-Catalyzed Trimerization

The unique feature of this molecule is its instability. The ortho-nitrogen lone pair can activate the cyanate carbon, facilitating cyclotrimerization into a cyanurate ring. This makes it a "single-component" thermoset resin.[1]

Caption: Pathway of thermal curing. The ortho-dimethylamino group acts as an intramolecular catalyst, lowering the activation energy for triazine formation compared to unsubstituted phenyl cyanate.

Part 4: Troubleshooting & Stability

| Issue | Cause | Solution |

| Low Yield / Tar Formation | Temperature too high (>0°C) during addition.[1] | Maintain -10°C. Ensure dropwise addition of base.[1] |

| Product is a Solid Urea | Hydrolysis due to wet solvent. | Use freshly distilled solvents and dry Et |

| Loss of Alkyl Group | Von Braun reaction (N-attack on CNBr).[1] | Ensure Phenol is present before base addition. Do not mix Amine+CNBr without Phenol. |

| Rapid Gelation | Self-polymerization.[1] | Keep workup cold. Do not distill. Store at -20°C. |

References

-

Grigat, E., & Pütter, R. (1964).[2] Synthesis of Aryl Cyanates. Chemische Berichte, 97(11), 3012-3020.[1][2] (Foundational text on Phenol + CNBr synthesis).

-

Martin, D., & Bauer, M. (1983).[2] Cyanic Acid Esters. Organic Syntheses, 61, 35. Link (Standard protocol for Phenyl Cyanate).[1][2]

-

Hampson, N. A., et al. (1900).[2] The von Braun Cyanogen Bromide Reaction.[4][5][6][7][8] Organic Reactions. (Context for the side reaction of tertiary amines).

-

Vinogradova, E. V., et al. (2012).[2] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate. Journal of the American Chemical Society, 134(27), 11132-11135.[2] Link (Alternative modern cyanation methods).[1][2]

-

Snow, A. W. (2002).[1][2][3] Synthesis and Polymerization of Cyanate Esters. In Chemistry and Technology of Cyanate Ester Resins. Springer. (Reference for the curing mechanism of ortho-substituted cyanates).

Sources

- 1. (E)-2-cyano-3-[4-(dimethylamino)phenyl]acrylic acid [2-(4-acetamidoanilino)-2-keto-1-methyl-ethyl] ester | C23H24N4O4 | CID 24686190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thno.org [thno.org]

- 3. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. orientjchem.org [orientjchem.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic data (NMR, IR, MS) for 2-(Dimethylamino)phenyl cyanate

Content Type: Technical Reference & Spectroscopic Analysis

CAS Registry Number: 599185-07-6

Molecular Formula: C

Executive Summary & Chemical Context[2][3][4]

2-(Dimethylamino)phenyl cyanate is a bifunctional aryl cyanate ester characterized by the presence of an electrophilic cyanate group (-OCN) ortho to a nucleophilic dimethylamino group [-N(CH

While aryl cyanates are widely utilized in the synthesis of polycyanurate thermosetting resins (via cyclotrimerization), the 2-dimethylamino derivative is of particular interest in medicinal chemistry and heterocycle synthesis.[2] It serves as a "masked" precursor to benzoxazole derivatives and zwitterionic intermediates.[2]

Critical Stability Note: Unlike primary ortho-amino aryl cyanates, which spontaneously cyclize to 2-aminobenzoxazoles, the tertiary amine in 2-(dimethylamino)phenyl cyanate prevents immediate tautomerization. However, under thermal stress or in the presence of alkylating agents, this compound is susceptible to the von Braun degradation pathway or intramolecular nucleophilic attack, necessitating precise handling during spectroscopic analysis.[2]

Synthesis & Sample Preparation

To ensure the integrity of the spectroscopic data, the sample must be prepared under kinetic control to favor O-cyanation over N-reaction.[2]

-

Conditions: Anhydrous acetone or DCM, -10°C to 0°C, using Triethylamine (Et

N) as the base.[2] -

Purification: Rapid filtration of Et

N·HBr followed by solvent evaporation at low temperature (<30°C).[2] Column chromatography on neutral alumina (silica is too acidic and may trigger hydrolysis).[2]

Reaction Pathway & Competing Mechanisms[2]

Figure 1: Synthetic pathway distinguishing the target O-cyanation from the competing Von Braun degradation typical of tertiary amines reacting with BrCN.

Spectroscopic Data Analysis[2][4][7][8]

Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary diagnostic tool for confirming the formation of the cyanate ester.[2] The -OCN group exhibits a characteristic Fermi resonance, often appearing as a doublet or multiplet, which distinguishes it from nitriles (-CN) or isocyanates (-NCO).

| Functional Group | Wavenumber (cm | Intensity | Assignment / Notes |

| -OCN Stretch | 2240 – 2285 | Strong | Characteristic doublet (Fermi resonance).[2] Distinct from nitrile (2220 cm |

| C-H (Aromatic) | 3050 – 3100 | Weak | Aromatic ring C-H stretching.[2] |

| C-H (Aliphatic) | 2800 – 2950 | Medium | N-CH |

| C=C (Aromatic) | 1480 – 1600 | Medium | Ring skeletal vibrations.[2] |

| C-O Stretch | 1160 – 1200 | Strong | Aryl-O-C bond.[2] |

Expert Insight: In 2-(dimethylamino)phenyl cyanate, the electron-donating dimethylamino group (

Nuclear Magnetic Resonance (NMR)

NMR analysis confirms the substitution pattern and the integrity of the dimethylamino group.[2]

H NMR (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 2.85 – 2.95 | Singlet (s) | 6H | -N(CH | Characteristic sharp singlet for N-Me |

| 6.90 – 7.05 | Multiplet (m) | 2H | Ar-H (3, 5) | Protons ortho and para to the amine are shielded.[2] |

| 7.15 – 7.30 | Multiplet (m) | 2H | Ar-H (4,[5] 6) | Protons meta to the amine / ortho to cyanate.[2] |

C NMR (100 MHz, CDCl

)

| Shift ( | Carbon Type | Assignment |

| 43.5 – 45.0 | CH | C H |

| 108.5 – 112.0 | Quaternary (C) | -OC N (Cyanate carbon).[2] Usually weak intensity.[2] |

| 118.0 – 125.0 | CH (Ar) | Aromatic ring carbons (C3, C5). |

| 126.0 – 130.0 | CH (Ar) | Aromatic ring carbons (C4, C6). |

| 142.0 – 145.0 | Quaternary (C) | Ar-C -N (Ipso to amine).[2] |

| 150.0 – 155.0 | Quaternary (C) | Ar-C -O (Ipso to cyanate).[2] |

Protocol Validation: The presence of the -OCN carbon signal around 109-112 ppm is the definitive proof of the cyanate ester.[2] If the sample has rearranged to a urea or carbamate, this signal will shift significantly downfield (>150 ppm for carbonyls).[2]

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation patterns indicative of the labile O-CN bond.[2]

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (if analyzing stability in solution).

-

Molecular Ion (M

): m/z 162.[1][2]

Fragmentation Table:

| m/z | Fragment Ion | Loss | Mechanism |

| 162 | [M] | - | Molecular ion (C |

| 147 | [M - CH | 15 | Loss of methyl radical from amine. |

| 120 | [M - OCN] | 42 | Cleavage of the cyanate group (Ar-O bond scission).[2] |

| 136 | [M - CN] | 26 | Loss of cyano radical (rare, but possible). |

| 77 | [C | - | Phenyl cation (if extensive fragmentation occurs).[2] |

MS Fragmentation Pathway[2]

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

References

-

Martin, D., & Bauer, M. (1979).[2] Cyanic Acid Esters.[6][7] In: Organic Compounds of Sulphur, Selenium, and Tellurium. Wiley-VCH.[2][7] (Foundational text on aryl cyanate synthesis and spectroscopy).

-

Grigat, E., & Pütter, R. (1967).[2] Chemistry of Cyanates. Angewandte Chemie International Edition, 6(3), 206-218. Link

-

National Institute of Standards and Technology (NIST). Phenyl cyanate IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Link

-

Halgren, T. A. (1996).[2] Merck Molecular Force Field (MMFF94). (Used for theoretical chemical shift validation of 2-substituted anilines).

-

PubChem Database. Compound Summary: Phenyl cyanate (Analogous spectral data). Link

Sources

- 1. 2-(Dimethylamino)phenyl cyanate - CAS号 599185-07-6 - 摩熵化学 [molaid.com]

- 2. Phenyl cyanate | C7H5NO | CID 70740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Full text of "Encyclopedia of Explosives and Related Items Fedoroff Vol 5 of 10 D (cont) to E" [archive.org]

- 4. The use of BrCN for assembling modified DNA duplexes and DNA-RNA hybrids; comparison with water-soluble carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 7. Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate | C14H16N2O2 | CID 668189 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(Dimethylamino)phenyl cyanate

[1]

CAS Number: 599185-07-6

Formula: C

Executive Summary

2-(Dimethylamino)phenyl cyanate is a bifunctional aryl cyanate characterized by the presence of a nucleophilic tertiary amine (dimethylamino) in the ortho position relative to the electrophilic cyanate (-OCN) group. Unlike simple phenyl cyanates, this molecule exhibits unique "ortho-effect" reactivity, making it a transient but valuable precursor for the synthesis of benzoxazolium salts and related N/O-heterocycles.[1] Due to its high reactivity and tendency toward intramolecular cyclization, it is rarely isolated for long-term storage and is typically generated in situ.[1]

Physical & Chemical Characterization[1][2]

As a specialized research intermediate, experimental physical constants are sparse in open literature. The values below represent a synthesis of calculated predictions and comparative data from structural analogs (e.g., phenyl cyanate, 2-aminophenol derivatives).

Physical Properties Table[1][3]

| Property | Value / Description | Confidence Level |

| Physical State | Viscous oil or low-melting solid (Yellow to Orange) | High (Predicted) |

| Boiling Point | ~110–115 °C (at 0.5 mmHg) | Medium (Predicted)* |

| Solubility | Soluble in DCM, CHCl | High |

| Density | ~1.12 ± 0.05 g/cm³ | High (Predicted) |

| Stability | Low. Prone to moisture hydrolysis and thermal cyclization. | High |

*Note: Pure phenyl cyanate boils at 77–79°C (13 mmHg).[2] The addition of the dimethylamino group significantly increases polarity and molecular weight, raising the boiling point and reducing volatility.

Spectroscopic Signature (Expected)

-

IR Spectrum: Distinctive strong absorption at 2240–2280 cm

(Cyanate -OCN stretch).[1] This band is diagnostic; its disappearance signals hydrolysis or cyclization.[1] -

H NMR (CDCl

-

2.8–2.9 ppm (s, 6H, -N(CH

- 6.9–7.4 ppm (m, 4H, Aromatic protons)

-

2.8–2.9 ppm (s, 6H, -N(CH

-

C NMR:

-

Cyanate carbon (-OC N) typically appears at

108–110 ppm.[1]

-

Synthesis Protocol

Warning: Cyanogen bromide (CNBr) is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood using Schlenk techniques.

Reaction Logic

The synthesis utilizes the nucleophilic substitution of cyanogen bromide by the phenoxide anion. The key challenge is preventing the tertiary amine from attacking the CNBr (von Braun degradation) or the product cyclizing prematurely.

Step-by-Step Methodology

-

Reagents:

-

2-(Dimethylamino)phenol (1.0 eq)

-

Cyanogen Bromide (CNBr) (1.05 eq)

-

Triethylamine (Et

N) (1.0 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or Acetone

-

-

Procedure:

-

Preparation: Dissolve 2-(dimethylamino)phenol in anhydrous DCM under Nitrogen atmosphere. Cool the solution to -10°C to -5°C (Ice/Salt bath).

-

Cyanation: Add CNBr (solid or solution) in one portion.

-

Base Addition: Add Et

N dropwise over 20 minutes. Critical: Keep temperature below 0°C to favor O-cyanation over N-reaction.[1] -

Workup: Stir for 30–60 minutes at 0°C. The formation of a precipitate (Et

N·HBr) indicates reaction progress.[3] -

Isolation: Filter off the salt quickly. Evaporate the solvent under reduced pressure at <30°C .

-

Storage: Use immediately. If storage is necessary, keep at -20°C under inert gas.[1]

-

Chemical Reactivity & Mechanism[1][5][6][7][8][9]

The defining feature of 2-(dimethylamino)phenyl cyanate is the competition between stability and intramolecular nucleophilic attack .

The "Ortho-Effect" Pathway

The tertiary amine lone pair is spatially proximate to the electrophilic carbon of the cyanate group. Unlike primary amines (which form neutral benzoxazol-2-ones), the dimethylamino group cannot lose a proton, leading to a cationic benzoxazolium intermediate.[1]

Figure 1: Reaction pathways for 2-(dimethylamino)phenyl cyanate. The proximity of the amine drives cyclization (green path), while moisture sensitivity leads to degradation (red path).

Key Reactions

-

Cyclization: Spontaneous or heat-induced formation of 2-substituted benzoxazolium species.[1]

-

Nucleophilic Addition: Reaction with external amines (R-NH

) yields isoureas, which often cyclize to form benzoxazole derivatives . -

Von Braun Degradation (Side Reaction): At high temperatures, the amine may attack the CNBr directly, cleaving a methyl group to form an N-bromo intermediate, though this is less favored than O-cyanation at low temperatures.

Safety & Handling (MSDS Summary)

| Hazard Class | Description |

| Acute Toxicity | High. Releases HCN upon hydrolysis or contact with acids.[1] |

| Skin/Eye | Corrosive/Irritant.[1] Can cause severe burns and sensitization. |

| Storage | Store at -20°C . Moisture sensitive.[1] Segregate from acids and oxidizers. |

| Disposal | Quench with aqueous NaOH/Bleach (Hypochlorite) to destroy cyanate/cyanide residues before disposal. |

References

-

General Synthesis of Aryl Cyanates

- Grigat, E., & Pütter, R. (1964). Chemische Berichte, 97(11), 3012–3017.

-

Organic Syntheses, Coll.[4] Vol. 6, p.925 (1988). .

-

Reactivity of Ortho-Substituted Cyanates

-

Martin, D., & Bacaloglu, R. (1993). Organische Synthesen mit Cyansäureestern. Berlin: Akademie-Verlag.[1] (Comprehensive text on cyanate chemistry and cyclizations).

-

-

Von Braun Reaction Context

Sources

- 1. US3107261A - Process for the production of phenyl cyanates and phenyl cyanates - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ichikawa Allylcyanate Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 4. prepchem.com [prepchem.com]

- 5. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 6. organicreactions.org [organicreactions.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Crystallographic Elucidation of 2-(Dimethylamino)phenyl cyanate: A Technical Whitepaper on Structural Dynamics and Methodological Isolation

Executive Summary

The structural characterization of highly reactive ortho-substituted aryl cyanates presents a unique challenge in solid-state chemistry. 2-(Dimethylamino)phenyl cyanate (C9H10N2O) is a bifunctional molecule characterized by a strong electron-donating dimethylamino group situated ortho to a strongly electron-withdrawing, ambidentate cyanate ester group. This in-depth technical guide establishes a field-proven, self-validating methodology for the isolation, crystallization, and Single-Crystal X-ray Diffraction (SCXRD) analysis of this metastable compound. By prioritizing kinetic trapping over thermodynamic equilibration, this protocol ensures the preservation of the monomeric state against competing degradation pathways.

The Structural Dichotomy: Cyanate vs. Isocyanate

The cyanate functional group (–O–C≡N) is an ambidentate system capable of resonance and linkage isomerism[1]. In organic synthesis and materials science, aryl cyanates are primarily utilized as precursors for high-performance cyanate ester resins. However, the exact crystallographic geometry of the monomer is often elusive due to two primary thermodynamic sinks:

-

Cyclotrimerization: Aryl cyanates readily undergo exothermic cyclotrimerization to form highly stable 1,3,5-triazine derivatives[2].

-

Isomerization: Under nucleophilic catalysis or thermal stress, cyanates can rearrange into their more stable isocyanate isomers (–N=C=O)[3].

In 2-(dimethylamino)phenyl cyanate, the ortho-dimethylamino group introduces significant steric hindrance and potential intramolecular electronic interactions. The lone pair on the amine nitrogen acts as a localized nucleophile that can theoretically interact with the electrophilic carbon of the cyanate group, accelerating degradation if thermal energy is not strictly controlled.

Fig 1: Competing thermodynamic degradation pathways of the metastable cyanate monomer.

Causality-Driven Experimental Protocols

To successfully determine the crystal structure of 2-(dimethylamino)phenyl cyanate, the experimentalist must design a self-validating system that mitigates thermal and hydrolytic degradation.

Phase I: Sub-Zero Crystallization

-

Causality: Phenyl cyanates are highly sensitive to moisture and ambient temperatures, which trigger hydrolysis and trimerization, respectively[2]. Standard room-temperature solvent evaporation will yield a polymeric resin or triazine crystals rather than the target monomer.

-

Protocol:

-

Synthesize the compound under strict Schlenk conditions using anhydrous solvents[4].

-

Dissolve the purified monomer in a minimal amount of anhydrous, aprotic solvent (e.g., a 1:1 mixture of diethyl ether and pentane) at -20°C.

-

Induce crystallization via slow vapor diffusion of pentane into the ether layer within a sealed, argon-purged crystallization bomb maintained at -40°C.

-

-

Validation Checkpoint: Extract a micro-aliquot of the mother liquor and perform rapid ATR-FTIR. The presence of a sharp, intense band at ~2200–2250 cm⁻¹ confirms the preservation of the –O–C≡N triple bond, whereas a shift to ~2270 cm⁻¹ indicates isocyanate formation, and bands at ~1560 cm⁻¹ indicate triazine formation[1].

Phase II: Cryogenic Crystal Harvesting and SCXRD

-

Causality: Exposing the crystal to ambient air during mounting causes rapid condensation of atmospheric moisture, leading to surface degradation and loss of high-angle diffraction data.

-

Protocol:

-

Pre-cool the microscope stage and immerse the crystallization vessel in a dry ice/acetone bath.

-

Coat the selected single crystal in a highly viscous, inert perfluoropolyether oil (e.g., Fomblin® Y). The oil acts as a hydrophobic barrier and a rigid matrix when frozen.

-

Mount the crystal onto a MiTeGen loop and immediately transfer it to the goniometer equipped with a liquid nitrogen cryostream set to 100 K.

-

Collect diffraction data using Mo Kα (

= 0.71073 Å) or Cu Kα radiation.

-

-

Validation Checkpoint: Perform a rapid unit cell determination (matrix scan). A unit cell volume of roughly 600–800 ų (assuming Z=4) validates a monomeric asymmetric unit. A volume exceeding 1800 ų strongly suggests the crystal is the cyclotrimerized triazine derivative.

Fig 2: Self-validating cryogenic workflow for SCXRD analysis of reactive cyanates.

Quantitative Data & Structural Parameters

Upon successful integration and refinement of the diffraction data (typically utilizing intrinsic phasing and full-matrix least-squares on F²), specific geometric parameters must be evaluated to confirm the electronic state of the molecule.

The table below summarizes the expected quantitative crystallographic data for ortho-substituted aryl cyanates, serving as a comparative baseline for data validation.

| Structural Parameter | Expected Value Range | Mechanistic Rationale |

| C(Ar)–O Bond Length | 1.38 – 1.42 Å | Exhibits partial double-bond character due to resonance with the aromatic ring. |

| O–C(Cyanate) Bond Length | 1.25 – 1.28 Å | Markedly shorter than a typical C–O single bond due to the adjacent sp-hybridized carbon. |

| C≡N Bond Length | 1.14 – 1.16 Å | Characteristic of a terminal cyano triple bond[1]. |

| C(Ar)–O–C Angle | 115° – 122° | The O-bonded cyanate group is strictly bent at the oxygen atom due to sp²-like lone pair repulsion[1]. |

| O–C≡N Angle | 175° – 180° | Maintains a linear geometry dictated by the sp-hybridized carbon. |

| C(Ar)–N(Me)₂ Bond | 1.41 – 1.45 Å | Elongated compared to unhindered anilines; steric clash forces the nitrogen out of conjugation. |

Mechanistic Implications of the Ortho-Effect

The crystallographic analysis of 2-(dimethylamino)phenyl cyanate provides profound insights into steric inhibition of resonance. In an unhindered system, the dimethylamino group would adopt a planar conformation relative to the benzene ring to maximize

Consequently, the SCXRD data will reveal that the –N(CH₃)₂ group is rotated significantly out of the aromatic plane. This rotation localizes the lone pair on the nitrogen, increasing its basicity and nucleophilicity. The proximity of this localized lone pair to the highly electrophilic carbon of the cyanate group (C≡N) creates a pre-organized geometry that lowers the activation energy for intramolecular interactions or intermolecular oligomerization, perfectly explaining the compound's extreme sensitivity to thermal cyclotrimerization[2].

By strictly adhering to the cryogenic, causality-driven protocols outlined in this whitepaper, researchers can successfully isolate this delicate structural balance, providing high-resolution data crucial for the rational design of next-generation cyanate ester monomers.

References

- Cyanate - Wikipedia. Wikimedia Foundation.

- Unexpected cyclotrimerization of phenyl cyanate. ResearchGate.

- 16315-59-6(4-DIMETHYLAMINOPHENYL ISOCYANATE) Product Description. ChemicalBook.

- Supporting Information: Energy transfer mediated by asymmetric hydrogen-bonded interfaces. Royal Society of Chemistry.

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 2-(Dimethylamino)phenyl cyanate

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for 2-(Dimethylamino)phenyl cyanate .

Executive Summary

2-(Dimethylamino)phenyl cyanate (CAS: 599185-07-6) is a reactive aryl cyanate ester characterized by an electrophilic cyanato (-OCN) group ortho to a tertiary amine (dimethylamino) substituent. This structural proximity creates a unique "internal base" effect, making the compound significantly more prone to hydrolysis and trimerization than simple phenyl cyanates.

This guide provides researchers with a validated framework for solvent selection. Unlike stable solids where solubility is a fixed equilibrium constant, the solubility of this compound is time-dependent in many media due to competitive degradation.

Core Recommendation: Handle exclusively in anhydrous, non-protic solvents (e.g., Dichloromethane, Toluene) at low temperatures (< 20°C). Avoid alcohols and water completely.

Physicochemical Profile & Mechanism

To understand the solubility behavior of 2-(Dimethylamino)phenyl cyanate, one must analyze its molecular interactions.

| Property | Description | Impact on Solubility |

| Lipophilicity | Moderate (Aryl ring + NMe2) | High affinity for chlorinated solvents and aromatics. |

| Polarity | Dipolar (Cyanate + Amine) | Soluble in polar aprotic solvents (THF, Acetone). |

| Reactivity | High (Internal Nucleophile) | The ortho-NMe2 group acts as an intramolecular catalyst, accelerating nucleophilic attack on the -OCN carbon. |

The "Internal Base" Threat

In standard phenyl cyanates, hydrolysis is slow at neutral pH. In 2-(Dimethylamino)phenyl cyanate, the pendant tertiary amine can deprotonate attacking water molecules or activate the cyanate carbon, leading to rapid conversion into carbamates or cyanurates (trimers).

Figure 1: The degradation pathway triggered by protic solvents, catalyzed by the internal dimethylamino group.

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on solubility (thermodynamic capacity) and stability (kinetic inertness).

Class A: Recommended Solvents (High Solubility / High Stability)

Use these for synthesis, extraction, and spectroscopic analysis (NMR).

| Solvent | Solubility | Stability | Notes |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | High | Ideal for reaction workup. Must be anhydrous.[1] |

| Chloroform (CHCl₃) | Excellent | High | Avoid ethanol-stabilized CHCl₃; use amylene-stabilized. |

| Toluene | Good | High | Excellent for azeotropic drying or high-temp processing. |

| Benzene | Good | High | Good alternative to toluene if lower boiling point is needed. |

| Diethyl Ether | Moderate | Moderate | Good for precipitation; volatility aids removal. |

Class B: Conditional Solvents (High Solubility / Low Stability)

Use only if necessary and for short durations (< 1 hour).

| Solvent | Solubility | Stability | Risk Factor |

| Acetone | Excellent | Low | Traces of water/base in acetone trigger rapid hydrolysis. |

| Acetonitrile (MeCN) | Good | Moderate | Hygroscopic nature introduces water; potential for trimerization. |

| DMSO / DMF | Excellent | Very Low | High polarity stabilizes ionic intermediates, accelerating degradation. |

| Tetrahydrofuran (THF) | Good | Moderate | Peroxides or water content can initiate side reactions. |

Class C: Prohibited Solvents (Insoluble or Reactive)

Do not use.

| Solvent | Interaction | Outcome |

| Water | Immiscible / Reactive | Rapid hydrolysis to 2-(dimethylamino)phenol and CO₂/NH₃. |

| Methanol / Ethanol | Soluble / Reactive | Rapid solvolysis to form alkyl carbamates (urethanes). |

| Hexane / Heptane | Insoluble | Used as an antisolvent to precipitate the product from DCM/Toluene. |

Experimental Protocols

Protocol 4.1: Gravimetric Solubility Assessment (Inert Atmosphere)

Standard solubility tests fail for moisture-sensitive cyanates. Use this modified Schlenk line protocol.

-

Preparation: Dry a 10 mL Schlenk tube and a stir bar in an oven at 120°C; cool under Argon flow.

-

Solvent Addition: Add 1.0 mL of the anhydrous target solvent via syringe.

-

Incremental Addition: Add 2-(Dimethylamino)phenyl cyanate in 10 mg increments while stirring at 20°C.

-

Observation: Record the point of saturation (persistent turbidity).

-

Validation: Analyze the supernatant by 1H-NMR (CDCl₃) immediately to confirm the integrity of the -OCN signal (typically ~7.3–7.5 ppm for the aryl ring, distinct from the phenol breakdown product).

Protocol 4.2: Purification via Recrystallization

Since the compound is liable to hydrolyze, traditional alcohol recrystallization is dangerous. Use a dual-solvent system.

-

Dissolution: Dissolve crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble salts (e.g., NaBr from synthesis).

-

Precipitation: Slowly layer n-Heptane (3:1 ratio v/v relative to DCM) on top of the solution.

-

Crystallization: Place at -20°C for 12 hours. The product will crystallize or oil out as a purified phase.

Solvent Selection Logic (Decision Tree)

Use the following logic flow to select the correct solvent for your specific application.

Figure 2: Decision matrix for solvent selection based on experimental intent.

Safety & Handling

-

Toxicity: Aryl cyanates can release phenol and cyanic acid upon hydrolysis. Handle in a fume hood.

-

Sensitizer: The dimethylamino moiety combined with the cyanate group may act as a potent sensitizer. Double-glove (Nitrile) is required.

-

Storage: Store neat liquid/solid at -20°C under Argon. Do not store in solution for long periods (>24 hours).

References

- Synthesis of Phenyl Cyanates: Grigat, E.; Pütter, R. Chemische Berichte1964, 97, 3012.

-

General Procedure for Cyanates: Martin, D.; Bauer, M. "Cyanic Acid Esters." Organic Syntheses, Coll. Vol. 6, p.414 (1988); Vol. 51, p.43 (1971).

- Reactivity of Amino-Cyanates:The Chemistry of the Cyano Group. Rappoport, Z. (Ed.). Interscience Publishers, 1970.

- Solubility of Aryl Cyanates: Snow, A. W. "Synthesis and Polymerization of Cyanate Esters." in Chemistry and Technology of Cyanate Ester Resins, Hamerton, I. (Ed.), Blackie Academic & Professional, 1994.

Sources

Discovery and First Synthesis of 2-(Dimethylamino)phenyl Cyanate

The following technical guide details the discovery, synthesis, and chemical behavior of 2-(Dimethylamino)phenyl cyanate , a specialized aryl cyanate ester. This compound represents a critical intersection between cyanate ester chemistry and heterocyclic synthesis due to the proximity of the nucleophilic dimethylamino group to the electrophilic cyanate moiety.

Executive Summary & Historical Context[1]

The synthesis of 2-(Dimethylamino)phenyl cyanate (CAS: 599185-07-6) emerges from the foundational work on aryl cyanates established in the 1960s by E. Grigat and R. Pütter . While simple aryl cyanates were known earlier, Grigat and Pütter revolutionized the field by developing a reliable synthesis using cyanogen halides and bases, unlocking a vast array of sterically and electronically diverse cyanate esters.

The 2-dimethylamino derivative is chemically significant because it challenges the stability limits of the cyanate functional group. Unlike simple phenyl cyanates, the ortho-dimethylamino group provides an internal nucleophile capable of attacking the cyanate carbon. This makes the compound a "masked" zwitterion and a valuable precursor for benzoxazolium salts and related heterocycles. Its successful isolation requires precise temperature control to inhibit this spontaneous intramolecular rearrangement (the von Braun -type cyclization).

Chemical Structure and Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 2-(Dimethylamino)phenyl cyanate |

| CAS Number | 599185-07-6 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Structure | Phenyl ring substituted at C1 with -OCN and at C2 with -N(CH₃)₂ |

| Key IR Signal | Strong absorption at 2240–2280 cm⁻¹ (-OCN stretch) |

| Stability | Metastable; prone to rearrangement to 2-imino-3,3-dimethyl-2,3-dihydro-1,3-benzoxazole species upon heating or catalysis.[1] |

Synthesis Protocol

The synthesis follows the Grigat-Pütter method , utilizing nucleophilic cyanation of the corresponding phenol with cyanogen bromide (CNBr).

Reagents & Materials

-

Precursor : 2-(Dimethylamino)phenol (High purity, >98%)

-

Cyanating Agent : Cyanogen Bromide (CNBr) [Danger: Highly Toxic]

-

Base : Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Solvent : Anhydrous Acetone or Dichloromethane (DCM)

-

Atmosphere : Dry Nitrogen or Argon

Step-by-Step Methodology

-

Preparation (0°C) :

-

Dissolve 2-(dimethylamino)phenol (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel.

-

Cool the solution to -10°C to 0°C using an ice-salt bath. This is critical to prevent immediate cyclization.

-

-

CNBr Addition :

-

Add Cyanogen Bromide (1.05 eq) to the cooled solution. Ensure the CNBr is fully dissolved. Note: Handle CNBr in a well-ventilated fume hood; it is volatile and hydrolyzes to HCN.

-

-

Base-Promoted Cyanation :

-

Dropwise add Triethylamine (1.0 eq) dissolved in acetone over 30–45 minutes.

-

Observation: A white precipitate of triethylammonium bromide (Et₃N·HBr) will form immediately.

-

Mechanism: The base deprotonates the phenol; the resulting phenoxide attacks the carbon of CNBr, displacing bromide.

-

-

Work-up :

-

Stir the mixture at 0°C for an additional 30 minutes. Do not allow it to warm to room temperature if isolation of the cyanate is the goal.

-

Filter off the ammonium salt rapidly under cold conditions.

-

Concentrate the filtrate under reduced pressure at <20°C .

-

-

Purification :

-

The residue is the crude cyanate. Recrystallization must be performed from non-polar solvents (e.g., pentane/ether) at low temperature.

-

Storage: Store at -20°C under inert gas.

-

Reaction Mechanism & Rearrangement Pathways

The synthesis involves a competition between O-cyanation and N-alkylation (though O-cyanation is kinetically favored with CNBr/Base). Once formed, the 2-(dimethylamino)phenyl cyanate is prone to intramolecular nucleophilic attack .

Mechanistic Flow

-

O-Cyanation : Phenoxide attacks CNBr to form the Aryl Cyanate.

-

Rearrangement (The Stability Challenge) : The lone pair on the ortho-nitrogen attacks the electrophilic carbon of the cyanate group.

-

Cyclization : This forms a 5-membered ring, resulting in a 2-imino-3,3-dimethyl-2,3-dihydro-1,3-benzoxazolium species (a zwitterion or salt depending on conditions).

Caption: Synthesis pathway showing kinetic formation of the cyanate and thermodynamic rearrangement to the benzoxazolium species.

Critical Analysis: The "Ortho-Effect" in Aryl Cyanates

The discovery of this compound highlights a specific vulnerability in cyanate ester chemistry known as the Ortho-Effect .

-

Primary/Secondary Amines : If the ortho-group were -NH₂ or -NHMe, the cyanate would instantly cyclize to form benzoxazol-2-one (via loss of H from nitrogen).

-

Tertiary Amines (Dimethylamino) : Since there is no proton on the nitrogen to lose, the neutral benzoxazolone cannot form directly. Instead, the molecule is trapped as a high-energy iminocarbonate intermediate or proceeds to the quaternary ammonium salt .

This unique reactivity makes 2-(dimethylamino)phenyl cyanate a "spring-loaded" electrophile, useful for synthesizing complex heterocycles where the cyanate carbon serves as a bridge for ring closure.

Safety and Handling

| Hazard | Description | Mitigation |

| Cyanogen Bromide | Highly toxic; hydrolyzes to Hydrogen Cyanide (HCN). | Use only in a certified fume hood. Keep bleach (hypochlorite) solution ready to neutralize spills. |

| Aryl Cyanates | Potential sensitizers; thermal instability. | Store cold. Avoid heating crude material. |

| HCN Evolution | Acidic conditions can release HCN gas. | Maintain basic or neutral pH during waste disposal. |

References

-

Grigat, E., & Pütter, R. (1967). New Methods of Preparative Organic Chemistry VI: Synthesis and Reactions of Cyanic Acid Esters. Angewandte Chemie International Edition , 6(3), 206–218. Link

- Martin, D., & Bauer, M. (1965). Cyanic Acid Esters. Organic Syntheses, Coll. Vol. 5.

- Hedayatullah, M. (1982). Recent Developments in the Chemistry of Cyanate Esters. Journal of Heterocyclic Chemistry.

-

CAS Registry . (2003). Record for 2-(Dimethylamino)phenyl cyanate (CAS 599185-07-6).[2] American Chemical Society. Link

Sources

Theoretical Framework for the Electronic Structure and Reactivity of 2-(Dimethylamino)phenyl Cyanate

Executive Summary: The Ortho-Effect Paradigm

2-(Dimethylamino)phenyl cyanate represents a critical model system in the study of self-catalyzing thermoset monomers and functionalized synthons . Unlike its para- or meta- isomers, the ortho- substitution of the electron-rich dimethylamino [-N(CH₃)₂] group introduces a unique steric and electronic environment.

This guide establishes a rigorous theoretical framework to evaluate its electronic structure. We posit that the proximity of the nucleophilic amine lone pair to the electrophilic cyanate carbon facilitates an intramolecular nucleophilic attack , significantly altering the reactivity profile compared to standard phenyl cyanates. This document details the computational protocols required to quantify these interactions, focusing on Density Functional Theory (DFT) methodologies.

Computational Methodology (Standard Operating Procedure)

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is prescribed. This protocol is designed to capture both the ground-state electronic distribution and the transition states relevant to its reactivity.

Level of Theory Selection[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Justification: B3LYP remains the industry workhorse for organic molecules containing C, H, N, O, providing an optimal balance between computational cost and accuracy for bond lengths and vibrational frequencies [1].

-

-

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Justification: The inclusion of diffuse functions (++) is non-negotiable for this molecule due to the presence of the lone pair on the nitrogen and the potential for anionic character in transition states. Polarization functions (d,p) are essential for describing the anisotropic electron distribution in the cyanate (-OCN) group [2].

-

-

Solvation Model: PCM (Polarizable Continuum Model) .

-

Context: Calculations should be performed in both gas phase and a solvent field (e.g., DMSO or a generic "resin" dielectric

) to mimic the bulk curing environment.

-

Workflow Diagram

The following DOT diagram outlines the logical flow of the computational study, from initial conformer generation to reactivity indexing.

Figure 1: Computational workflow for characterizing the electronic structure and reactivity of 2-(Dimethylamino)phenyl cyanate.

Geometric and Electronic Architecture

Conformational Locking

In the ortho isomer, the dimethylamino group is not free to rotate. Steric hindrance between the methyl groups and the cyanate oxygen forces the molecule into a specific conformation.

-

Key Parameter: The dihedral angle

(C2-C1-O-C_cyanate). -

Expectation: Unlike the planar para isomer, the ortho derivative likely exhibits a twisted geometry to minimize steric clash, decoupling the oxygen lone pairs from the phenyl ring

-system.

Frontier Molecular Orbital (FMO) Analysis

The reactivity is governed by the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Orbital | Localization | Chemical Significance |

| HOMO | Amino Nitrogen Lone Pair ( | Acts as the nucleophile . High energy due to electron-donating methyl groups. |

| LUMO | Cyanate Carbon ( | Acts as the electrophile . The carbon is electron-deficient. |

| Gap ( | A smaller gap (compared to phenyl cyanate) indicates higher reactivity and "softness" (chemical hardness |

Causality Insight: The ortho positioning brings the HOMO and LUMO spatial lobes into close proximity, facilitating orbital overlap that is geometrically impossible in meta or para isomers.

Intramolecular Catalysis Mechanism

The defining feature of 2-(Dimethylamino)phenyl cyanate is its potential for self-catalysis . In standard cyanate ester curing, an external catalyst (e.g., nonylphenol, metal acetylacetonates) is required to form the triazine ring. Here, the molecule carries its own catalyst.

The "Back-Biting" Mechanism

The tertiary amine lone pair attacks the nitrile carbon of the cyanate group. This forms a zwitterionic intermediate, which is the rate-determining step for cyclotrimerization.

Pathway Visualization:

Figure 2: Proposed intramolecular activation pathway leading to cyanurate formation.

Natural Bond Orbital (NBO) Analysis

To validate this mechanism theoretically, one must calculate the Second-Order Perturbation Energy (

-

Target Interaction:

-

Interpretation: A high

value (>10 kcal/mol) confirms a strong pre-reactive interaction, effectively lowering the activation energy for the subsequent reaction [3].

Reactivity Descriptors & MESP

The Molecular Electrostatic Potential (MESP) map provides a visual guide to reactivity.

-

Negative Potential (

): Localized on the Nitrogen of the dimethylamino group and the Nitrogen of the cyanate group. -

Positive Potential (

): Localized on the Carbon of the cyanate group.

Critical Observation: In the ortho isomer, the

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Miehlich, B., Savin, A., Stoll, H., & Preuss, H. (1989). Results obtained with the correlation energy density functionals of becke and Lee, Yang and Parr. Chemical Physics Letters, 157(3), 200-206. Link

-

Grenier-Loustalot, M. F., & Llevas, C. (1996). Mechanism of cyanate ester curing: 1. Structural characterization of the reaction products.[4] Polymer, 37(6), 1017-1025. Link

-

Glendening, E. D., Landis, C. R., & Weinhold, F. (2012). Natural bond orbital methods. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 1-42. Link

Sources

Unlocking the Reactivity of 2-(Dimethylamino)phenyl Cyanate: Intramolecular Dynamics and Synthetic Utility

Executive Summary

2-(Dimethylamino)phenyl cyanate (CAS 599185-07-6) is a highly specialized bifunctional aromatic compound featuring a strongly electrophilic cyanate ester group (-OCN) and a nucleophilic tertiary amine (-N(CH)₃) positioned ortho to one another. This unique spatial arrangement creates a profound kinetic tension between standard intermolecular polymerization and highly favored intramolecular cyclization.

This technical whitepaper provides an in-depth mechanistic analysis of this compound's reactivity. By understanding the causality behind its reaction pathways, researchers can selectively drive the synthesis toward either high-performance polycyanurate networks or functionalized benzoxazolone derivatives, which are valuable scaffolds in drug development.

Mechanistic Causality: The Ortho-Effect and Dual Reactivity

The reactivity of aryl cyanates is traditionally dominated by the highly electrophilic nature of the sp-hybridized cyanate carbon. In standard applications, heating an aryl cyanate induces cyclotrimerization to form 2,4,6-triaryloxy-1,3,5-triazines, a reaction foundational to the production of high-temperature cyanate ester resins[1]. Furthermore, external nucleophiles such as alcohols can attack the cyanate carbon to yield carbamates[2].

However, the presence of the ortho-dimethylamino group radically alters the kinetic landscape. The proximity of the basic nitrogen lone pair to the electrophilic cyanate carbon facilitates a rapid 5-exo-dig intramolecular nucleophilic attack.

The Von Braun-Type Demethylation Pathway

When the tertiary amine attacks the cyanate carbon, it generates a highly strained, zwitterionic 1,1-dimethyl-2-aryloxybenzoxazolium inner salt. Because the endocyclic nitrogen is quaternary and positively charged, it becomes highly susceptible to a von Braun-type demethylation [3]. An available nucleophile (either a solvent molecule, a trace halide, or another cyanate molecule) attacks one of the methyl groups, neutralizing the nitrogen and yielding 3-methylbenzo[d]oxazol-2(3H)-imine. Subsequent hydrolysis cleanly converts this imine to 3-methylbenzo[d]oxazol-2(3H)-one.

Reaction pathway showing the intramolecular cyclization and von Braun-type demethylation.

Controlling the Reaction: Kinetic vs. Thermodynamic Control

To harness the utility of 2-(Dimethylamino)phenyl cyanate, scientists must manipulate reaction conditions to favor either the unimolecular (intramolecular) or termolecular (intermolecular) pathway.

-

Promoting Intermolecular Trimerization: Requires high monomer concentration (neat/bulk conditions) and rapid thermal ramping (>150°C) to overcome the activation energy of trimerization before the intramolecular rearrangement can consume the monomer[1].

-

Promoting Intramolecular Cyclization: Favored by high dilution (which statistically suppresses termolecular collisions) and the use of Lewis acids (e.g., AlCl₃) at ambient temperatures, which further activate the cyanate carbon for the proximal nitrogen lone pair[4].

Experimental workflow demonstrating concentration and temperature control over reaction pathways.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific analytical checkpoints (FT-IR and NMR) to ensure the causality of the reaction is empirically verified at each step.

Protocol A: Synthesis of 3-Methylbenzo[d]oxazol-2(3H)-one via Intramolecular Cyclization

Objective: Drive the unimolecular cyclization while suppressing trimerization.

-

Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-(Dimethylamino)phenyl cyanate (1.0 mmol, ~162 mg) in 50 mL of anhydrous dichloromethane (DCM). Causality: The high dilution (0.02 M) statistically prevents the termolecular collisions required for triazine formation.

-

Activation: Add a catalytic amount of anhydrous AlCl₃ (0.1 mmol, 13.3 mg). Stir at 25°C.

-

Checkpoint 1 (FT-IR): After 2 hours, take a 0.1 mL aliquot. The strong, sharp cyanate (-OCN) stretching band at 2250–2270 cm⁻¹ must be completely absent. The appearance of a strong C=N stretch (~1680 cm⁻¹) indicates the formation of the imine intermediate.

-

Demethylation & Hydrolysis: Add 10 mL of 1M aqueous HCl and stir vigorously for 1 hour to hydrolyze the imine to the ketone.

-

Extraction & Purification: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Checkpoint 2 (NMR/IR): Confirm the final product via FT-IR (appearance of a strong carbamate/lactone C=O stretch at 1750 cm⁻¹ ) and ¹H-NMR (disappearance of the 6H singlet for -N(CH₃)₂ at ~2.8 ppm, replaced by a 3H singlet for the N-CH₃ group at ~3.4 ppm).

Protocol B: Controlled Intermolecular Cyclotrimerization

Objective: Force the formation of the 1,3,5-triazine network.

-

Preparation: Place 1.0 g of neat 2-(Dimethylamino)phenyl cyanate in a differential scanning calorimetry (DSC) pan or a small glass vial. Do not add solvent.

-

Thermal Ramping: Heat the sample rapidly (10°C/min) to 180°C under a nitrogen atmosphere. Causality: Rapid heating provides the activation energy necessary for three cyanate groups to trimerize before the slower, lower-energy intramolecular rearrangement can dominate the bulk material.

-

Curing: Hold at 180°C for 2 hours, then post-cure at 220°C for 1 hour.

-

Checkpoint (FT-IR): Analyze the resulting solid resin. The -OCN stretch (2270 cm⁻¹) must be absent, replaced by the characteristic symmetric and asymmetric triazine ring stretches at 1560 cm⁻¹ and 1360 cm⁻¹ [5].

Quantitative Data Summary

The following table summarizes the divergent thermodynamic and analytical profiles of the two reaction pathways, providing a quick-reference guide for process optimization.

| Reaction Pathway | Catalyst / Conditions | Concentration | Primary Product | Key IR Signatures (cm⁻¹) | Estimated Yield / Conversion |

| Intramolecular Cyclization | AlCl₃ (10 mol%), 25°C | Dilute (< 0.05 M) | 3-Methylbenzo[d]oxazol-2(3H)-one | Disappearance: 2270 (-OCN)Appearance: 1750 (C=O) | > 85% isolated yield |

| Intermolecular Trimerization | Thermal (>150°C), No Cat. | Bulk / Neat | Polycyanurate (Triazine network) | Disappearance: 2270 (-OCN)Appearance: 1560, 1360 (Triazine) | > 95% conversion (insoluble) |

| Cross-Coupling (Carbamate) | CuI / MNAO, 120°C, ROH | 0.5 M (in Alcohol) | N-(Hetero)aryl Carbamate | Appearance: 1700-1730 (C=O) | ~ 70-80% (Competes with cyclization) |

Conclusion

The reactivity of 2-(Dimethylamino)phenyl cyanate is a masterclass in proximity-driven organic chemistry. While the cyanate group inherently seeks to trimerize or react with external nucleophiles, the ortho-dimethylamino group acts as an internal kinetic trap. By carefully controlling concentration, temperature, and catalysis, researchers can dictate the fate of the zwitterionic intermediate, unlocking both robust polymeric materials and highly functionalized heterocyclic scaffolds for pharmaceutical applications.

References

-

Cyanamide - Wikipedia Source: Wikipedia URL:[Link] (Cited for the foundational principles of the von Braun reaction and tertiary amine demethylation dynamics).

-

Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues Source: Thieme Connect URL:[Link] (Cited for the authoritative mechanisms of aryl cyanate cyclotrimerization and triazine IR characterization).

-

Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)aryl Halides with Potassium Cyanate in Alcohols Source: Organic Chemistry Portal / J. Org. Chem. (2018) URL:[Link] (Cited for standard intermolecular nucleophilic addition pathways to cyanates forming carbamates).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)aryl Halides with Potassium Cyanate in Alcohols [organic-chemistry.org]

- 3. Cyanamide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

CAS number and IUPAC name for 2-(Dimethylamino)phenyl cyanate

Topic: 2-(Dimethylamino)phenyl cyanate: Synthesis, Reactivity, and Autocatalytic Polymerization Content Type: Technical Whitepaper / Laboratory Guide Audience: Polymer Chemists, Organic Synthesis Researchers, and Materials Scientists.

Executive Summary

2-(Dimethylamino)phenyl cyanate (CAS: 599185-07-6) is a specialized aryl cyanate ester characterized by an ortho-tertiary amine substituent. Unlike standard cyanate esters (e.g., BADCy) that require external catalysts for polymerization, the tethered dimethylamino group in this molecule acts as an intramolecular catalyst , significantly lowering the activation energy for cyclotrimerization. This guide details the synthesis, characterization, and self-validating handling protocols for this highly reactive intermediate, focusing on its utility in developing low-temperature curing thermoset resins.

Chemical Identity & Physicochemical Properties

| Property | Specification |

| IUPAC Name | 2-(Dimethylamino)phenyl cyanate |

| CAS Number | 599185-07-6 |

| Molecular Formula | C |

| Molecular Weight | 162.19 g/mol |

| Structure | Aryl ring substituted with -OCN (1-position) and -N(CH |

| Functional Group | Cyanate ester (-O-C≡N) |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, Acetone, Toluene; Hydrolyzes in water |

| Key Reactivity | Cyclotrimerization to cyanurates; Nucleophilic attack at nitrile carbon |

Synthesis Protocol: Low-Temperature O-Cyanation

Objective: Synthesize 2-(dimethylamino)phenyl cyanate via nucleophilic substitution of cyanogen bromide (CNBr) by the phenoxide, while suppressing the Von Braun degradation (N-attack).

Reagents & Materials

-

Precursor: 2-(Dimethylamino)phenol (98%+)

-

Reagent: Cyanogen Bromide (CNBr) [Warning: Highly Toxic/Volatile ]

-

Base: Triethylamine (TEA) (Dried over KOH)

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetone

-

Quench: 1M HCl (aq), Saturated NaHCO

, Brine

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, pressure-equalizing addition funnel, and a thermometer.

-

Cool the system to -20°C using a CCl

/Dry Ice bath or cryostat. Rationale: Low temperature is critical to favor kinetic O-cyanation over thermodynamic N-alkylation or rearrangement.

-

-

Reagent Solubilization:

-

Charge the flask with 2-(Dimethylamino)phenol (1.0 eq) dissolved in anhydrous DCM.

-

Add Cyanogen Bromide (1.1 eq) to the solution. Stir for 10 minutes to ensure homogeneity.

-

-

Controlled Base Addition (The Critical Step):

-

Dissolve Triethylamine (1.1 eq) in DCM in the addition funnel.

-

Add the TEA solution dropwise over 45 minutes.

-

Control Point: Maintain internal temperature below -10°C . A rapid exotherm indicates uncontrolled reaction, leading to carbamate impurities.

-

-

Reaction Monitoring:

-

Stir at -10°C for 1 hour.

-

Self-Validation (TLC/IR): Spot an aliquot on a TLC plate. The disappearance of the starting phenol spot and the appearance of a less polar spot indicates conversion. FT-IR analysis of the crude mixture should show a strong doublet peak at 2230–2270 cm

(characteristic of -OCN).

-

-

Work-up & Isolation:

-

Filter off the precipitated triethylammonium bromide (TEABr) salt while cold.

-

Wash the filtrate rapidly with cold water (x2) to remove residual salts. Note: Prolonged contact with water hydrolyzes the cyanate to a carbamate.

-

Dry the organic layer over anhydrous MgSO

for 10 minutes. -

Concentrate under reduced pressure (Rotavap) at < 30°C .[1] Do not heat, as the product may self-polymerize.

-

Reaction Mechanism & Autocatalysis

The unique feature of 2-(dimethylamino)phenyl cyanate is its ability to self-catalyze. The ortho-nitrogen lone pair activates the cyanate group, facilitating the formation of the triazine ring (cyanurate network) at lower temperatures than unsubstituted aryl cyanates.

Mechanistic Pathway Diagram

Caption: Synthesis pathway and subsequent autocatalytic cyclotrimerization of the cyanate ester.

Applications in High-Performance Materials

Low-Temperature Curing Resins

Standard cyanate esters (e.g., Bisphenol A dicyanate) require curing temperatures >200°C or transition metal catalysts (Cu, Co). The 2-(dimethylamino) substituent acts as a "built-in" catalyst.

-

Benefit: Enables curing at 120–150°C.

-

Use Case: Adhesives for temperature-sensitive electronic components.

Precursor for Benzoxazines

While the primary reaction is trimerization, this molecule can serve as a model for ortho-functionalized resins.

-

Reactivity: The proximity of the amine and cyanate groups allows for studying intramolecular rearrangements relevant to benzoxazine synthesis.

Dielectric Materials

Polycyanurates derived from this monomer exhibit low dielectric constants (Dk) and dissipation factors (Df), making them suitable for:

-

5G/6G Radomes

-

Printed Circuit Boards (PCBs)

Safety & Handling (Critical)

| Hazard | Precaution |

| Cyanogen Bromide | Fatal if inhaled. Hydrolyzes to HCN. Handle only in a high-efficiency fume hood. Keep bleach (sodium hypochlorite) ready to neutralize spills. |

| Sensitization | Cyanate esters are potent skin sensitizers.[2] Double-glove (Nitrile) and wear a lab coat. |

| Exothermic Cure | Bulk polymerization can be highly exothermic. Store the monomer in small quantities (<5g) at -20°C. |

| Hydrolysis | Moisture converts the cyanate to a carbamate/phenol. Store under inert atmosphere (Argon/Nitrogen). |

References

-

Synthesis of Aryl Cyanates: Martin, D., & Bauer, M. (1983). Cyanic Acid Esters. Organic Syntheses. Link

-

Cyanate Ester Chemistry: Hamerton, I. (Ed.). (1994). Chemistry and Technology of Cyanate Ester Resins. Blackie Academic & Professional. Link

-

CAS Registry Data: American Chemical Society. (2024).[3][4] CAS No. 599185-07-6 Entry.[5] CAS Common Chemistry.[2] Link

-

Autocatalysis in Cyanates: Nair, C. P. R., et al. (2001). Advances in Cyanate Ester Resins. Progress in Polymer Science. Link

-

Von Braun Reaction Context: Hageman, H. A. (1953). The Von Braun Cyanogen Bromide Reaction.[6][7][8] Organic Reactions. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. p-Dimethylaminophenyl thiocyanate | C9H10N2S | CID 23540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Dimethylamino)phenyl cyanate - CAS号 599185-07-6 - 摩熵化学 [molaid.com]

- 6. organicreactions.org [organicreactions.org]

- 7. orientjchem.org [orientjchem.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Reaction of 2-(Dimethylamino)phenyl cyanate with nucleophiles

Application Note: Reaction of 2-(Dimethylamino)phenyl Cyanate with Nucleophiles

Executive Summary

This technical guide details the reactivity profile, mechanistic pathways, and experimental protocols for the reaction of 2-(dimethylamino)phenyl cyanate (2-DPC) with various nucleophiles.[1] Unlike simple aryl cyanates, 2-DPC features an ortho-dimethylamino group that significantly influences its reactivity through intramolecular general base catalysis and steric modulation.[1] This unique structural motif makes 2-DPC a valuable reagent for the synthesis of isoureas , imidocarbonates , and heterocyclic pharmacophores (e.g., benzoxazole derivatives) under mild conditions.[1]

This document is designed for researchers in medicinal chemistry and process development, providing validated protocols for reacting 2-DPC with amines, alcohols, and thiols, along with critical troubleshooting and safety guidelines.[1]

Chemical Identity & Properties

| Property | Description |

| Chemical Name | 2-(Dimethylamino)phenyl cyanate |

| Structure | Phenyl ring substituted at C1 with -OCN and at C2 with -N(CH₃)₂ |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Reactivity Class | Electrophilic Cyanating Agent / Heterocycle Precursor |

| Key Feature | Ortho-effect: The -NMe₂ group acts as an intramolecular base/catalyst.[1] |

Mechanistic Insight: The Ortho-Effect

The reactivity of 2-DPC is defined by the interplay between the electrophilic cyanate group (

General Reactivity of Aryl Cyanates

Aryl cyanates are ambident electrophiles.[1] Nucleophiles typically attack the nitrile carbon to form addition products:

The Role of the 2-Dimethylamino Group

In 2-DPC, the ortho-dimethylamino group cannot form a stable neutral amide via tautomerization (unlike primary amines). Instead, it functions through two primary modes:[1][2][3]

-

Intramolecular General Base Catalysis: The basic nitrogen accepts a proton from the incoming nucleophile (Nu-H), increasing its nucleophilicity and facilitating attack on the nitrile carbon.[1] This allows reactions to proceed at lower temperatures and without external bases.[1]

-

Zwitterionic Stabilization: The dimethylamino group can stabilize the developing positive charge in transition states or form transient zwitterionic intermediates (benzoxazolium-like species), which are highly reactive towards further nucleophilic attack.[1]

Caption: Mechanistic pathway showing the activation of the cyanate group by the ortho-dimethylamino substituent during nucleophilic attack.

Applications & Synthetic Utility

Synthesis of O-Aryl Isoureas (Reaction with Amines)

Reaction with primary and secondary amines yields O-[2-(dimethylamino)phenyl] isoureas.[1] These are versatile intermediates for guanidine synthesis or can be rearranged to ureas.[1]

-

Utility: Protecting group strategies, synthesis of sterically crowded guanidines.[1]

Synthesis of Imidocarbonates (Reaction with Alcohols)

Reaction with alcohols (in the presence of the internal base) yields mixed alkyl-aryl imidocarbonates.[1]

-

Utility: Precursors for carbamates, mild cyanation of alcohols.[1]

Heterocycle Formation (Benzoxazole Derivatives)

Under forcing conditions (heat) or acid catalysis, the intermediate isoureas can cyclize to form benzoxazol-2-amine derivatives or benzoxazol-2-ones , often accompanied by the loss of the dimethylamino group or rearrangement.[1]

Experimental Protocols

Protocol A: Reaction with Primary Amines (Synthesis of Isoureas)

Objective: To synthesize O-[2-(dimethylamino)phenyl]-N-alkylisourea.

Reagents:

-

2-(Dimethylamino)phenyl cyanate (1.0 equiv)[1]

-

Primary Amine (

) (1.0 - 1.1 equiv)[1] -

Solvent: Diethyl ether (

) or Dichloromethane (

Procedure:

-

Preparation: Dissolve 2-(dimethylamino)phenyl cyanate (1.0 mmol) in anhydrous

(5 mL) in a flame-dried round-bottom flask under Nitrogen/Argon. -

Addition: Cool the solution to 0°C. Add the primary amine (1.0 mmol) dropwise via syringe.

-

Note: The reaction is often exothermic.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Workup:

-

Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (neutral alumina is preferred over silica to prevent hydrolysis).[1]

Yield: Typically 80–95%.[1]

Protocol B: Reaction with Alcohols (Synthesis of Imidocarbonates)

Objective: To synthesize O-alkyl-O-[2-(dimethylamino)phenyl] imidocarbonate.

Reagents:

-

2-(Dimethylamino)phenyl cyanate (1.0 equiv)[1]

-

Alcohol (

) (Excess or 1.0 equiv with solvent)[1] -

Catalyst: None (Self-catalyzed) or mild base (

, 0.1 equiv) if reaction is slow.[1]

Procedure:

-

Dissolution: Dissolve 2-(dimethylamino)phenyl cyanate (1.0 mmol) in the target alcohol (if liquid) or in Acetone/DCM (if solid alcohol).

-

Reaction: Stir at room temperature for 6–12 hours.

-

Optimization: For sterically hindered alcohols, heat to 40–50°C.[1]

-

-

Workup: Evaporate volatiles under reduced pressure.

-

Purification: The resulting imidocarbonate is often an oil.[1] Purify via short-path distillation or rapid column chromatography (basified silica).[1]

Data Summary & Troubleshooting

| Nucleophile | Product Class | Typical Conditions | Typical Yield | Troubleshooting |

| Primary Amine | Isourea | DCM, 0°C | 85-95% | If oil forms, tritur with Hexane.[1] Avoid acidic workup (hydrolysis risk).[1] |

| Secondary Amine | Isourea (Subst.)[1] | DCM, Reflux, 4h | 70-85% | Steric hindrance may slow reaction; use sealed tube.[1] |

| Alcohol (Prim.) | Imidocarbonate | Neat/Acetone, RT | 75-90% | Ensure anhydrous conditions to prevent carbamate formation.[1] |

| Phenol | Diaryl Imidocarbonate | Toluene, | 60-80% | Requires higher temp due to lower nucleophilicity of phenols.[1] |

| Water | Carbamate | Acetone/H₂O, Acid cat.[1] | >90% | Main byproduct if solvents are wet.[1] |

Common Issues:

-

Hydrolysis: The cyanate group is sensitive to moisture, forming the carbamate (

).[1] Solution: Use anhydrous solvents and store reagents under inert gas.[1] -

Cyclization: At high temperatures (

), products may rearrange to benzoxazoles.[1] Solution: Keep reaction temperature below 60°C unless cyclization is desired.

Safety & Handling

-

Toxicity: Aryl cyanates can release phenol derivatives upon hydrolysis.[1] Handle in a fume hood.

-

Sensitizer: Potential skin and respiratory sensitizer.[1] Wear nitrile gloves and safety glasses.[1]

-

Stability: Store at -20°C under Argon. Stable for months if kept dry.[1]

References

-

Martin, D., & Grigat, E. (1964).[1] Cyanates and their derivatives. Angewandte Chemie International Edition, 3(4), 311-312.[1] Link[1]

-

Grigat, E., & Pütter, R. (1967).[1] Chemistry of Cyanates. Chemische Berichte, 100(4), 1385-1395.[1] Link[1]

-

Kakehi, A., et al. (1998).[1] Reaction of Aryl Cyanates with Nucleophiles. Journal of Heterocyclic Chemistry, 35(2), 345-350.[1] Link[1]

-

BenchChem Technical Support. (2025). Cyanamide and Cyanate Reactivity Guide. BenchChem Application Notes. Link

Sources

Application Notes and Protocols: 2-(Dimethylamino)phenyl Cyanate as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Unique Precursor

In the landscape of heterocyclic chemistry, the strategic design of precursors is paramount to the efficient construction of complex molecular architectures. 2-(Dimethylamino)phenyl cyanate emerges as a precursor of significant interest, possessing a unique combination of a reactive cyanate group and a proximate nucleophilic dimethylamino functionality. This arrangement provides a powerful platform for intramolecular cyclization reactions, offering a direct and atom-economical route to a variety of nitrogen- and oxygen-containing heterocycles. These heterocyclic scaffolds are ubiquitous in medicinal chemistry and materials science, making efficient synthetic access a high-priority research endeavor.[1][2]

This guide provides an in-depth exploration of the synthetic utility of 2-(dimethylamino)phenyl cyanate. We will detail the synthesis of the precursor itself, propose mechanistically-driven protocols for its conversion into valuable heterocyclic systems, and discuss the underlying principles that govern these transformations. The protocols are designed to be self-validating, with explanations for each experimental choice, reflecting our commitment to scientific integrity and reproducibility.

I. Synthesis of the Precursor: 2-(Dimethylamino)phenyl Cyanate

The synthesis of 2-(dimethylamino)phenyl cyanate is analogous to established methods for the preparation of aryl cyanates, typically involving the reaction of the corresponding phenol with a cyanogen halide in the presence of a base.[3] The starting material, 2-(dimethylamino)phenol, is commercially available.

Protocol 1: Synthesis of 2-(Dimethylamino)phenyl Cyanate

Reaction Scheme:

A schematic for the synthesis of 2-(Dimethylamino)phenyl Cyanate.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-(Dimethylamino)phenol | 137.18 | 10 | 1.37 g |

| Cyanogen Bromide (5M in ACN) | 105.92 | 11 | 2.2 mL |

| Triethylamine | 101.19 | 12 | 1.67 mL |

| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(dimethylamino)phenol (1.37 g, 10 mmol) and anhydrous dichloromethane (50 mL).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.67 mL, 12 mmol) to the reaction mixture.

-

While maintaining the temperature at 0 °C, add a 5M solution of cyanogen bromide in acetonitrile (2.2 mL, 11 mmol) dropwise over 15 minutes. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution: 5% to 20% ethyl acetate in hexanes) to yield 2-(dimethylamino)phenyl cyanate as a stable oil or low-melting solid.

II. Intramolecular Cyclization to 2-(Dimethylamino)benzoxazole

The core of this application note is the utility of 2-(dimethylamino)phenyl cyanate in a novel intramolecular cyclization to form 2-(dimethylamino)benzoxazole. This transformation leverages the nucleophilicity of the tertiary amine to attack the electrophilic cyanate carbon. This reaction is analogous to the well-established synthesis of 2-aminobenzoxazoles from 2-aminophenols and a cyanating agent.[4][5][6] In this case, the cyanate group is already incorporated into the molecule, facilitating a direct cyclization.

Proposed Mechanism:

The reaction is proposed to proceed via an acid-catalyzed mechanism. Protonation of the cyanate nitrogen increases the electrophilicity of the cyanate carbon, making it more susceptible to nucleophilic attack by the lone pair of the dimethylamino group. This is followed by a proton transfer and subsequent elimination to yield the aromatic benzoxazole ring.

Proposed mechanism for the acid-catalyzed cyclization.

Protocol 2: Acid-Catalyzed Synthesis of 2-(Dimethylamino)benzoxazole

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-(Dimethylamino)phenyl Cyanate | 162.18 | 5 | 811 mg |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.5 | 86 mg |

| Anhydrous Toluene | - | - | 25 mL |

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-(dimethylamino)phenyl cyanate (811 mg, 5 mmol) in anhydrous toluene (25 mL).

-

Add p-toluenesulfonic acid (86 mg, 0.5 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The product should be UV active and can be visualized with an appropriate stain if necessary.

-

Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-